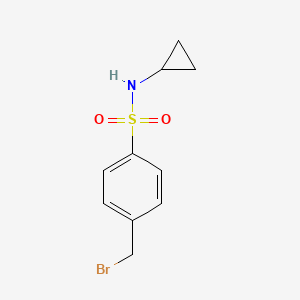

4-(bromomethyl)-N-cyclopropylbenzenesulfonamide

Descripción general

Descripción

4-(Bromomethyl)-N-cyclopropylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as BCS-1, and it belongs to the class of sulfonamide compounds.

Aplicaciones Científicas De Investigación

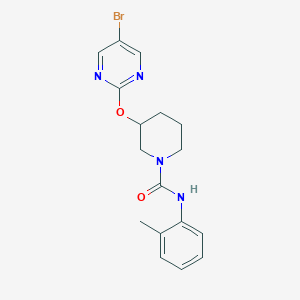

HIV-1 Infection Prevention : Compounds related to 4-(bromomethyl)-N-cyclopropylbenzenesulfonamide have been investigated for their potential in HIV-1 infection prevention. For example, a study by Cheng De-ju (2015) synthesized novel compounds, including 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, with potential applications in drug development for HIV-1 infection prevention (Cheng De-ju, 2015).

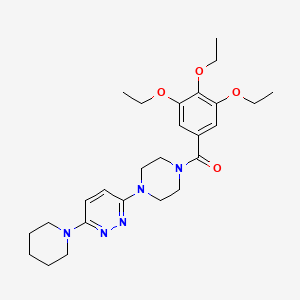

Oxidation Catalysts : Sulfonamide-substituted compounds, like 4-tert-Butylbenzenesulfonamide, have been used in the design of potential oxidation catalysts. A study by Umit Işci et al. (2014) revealed that such compounds demonstrate remarkable stability under oxidative conditions and can be effective in the oxidation of olefins (Umit Işci et al., 2014).

Synthesis of Benzosultams : The compounds have been used in the synthesis of benzosultams. A study conducted by S. Feuillastre et al. (2013) utilized N- Alkyl- N -allyl-2-bromobenzenesulfonamides in a process combining cross-metathesis and radical cyclization to produce 4-substituted benzosultams (S. Feuillastre et al., 2013).

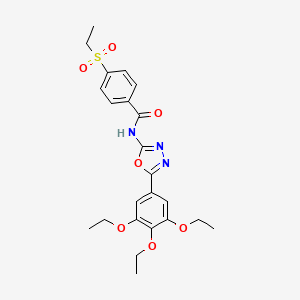

Electrophilic Cyanation : The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of benzonitriles from (hetero)aryl bromides, as researched by P. Anbarasan et al. (2011), shows the versatility of sulfonamide derivatives in chemical synthesis (P. Anbarasan et al., 2011).

Enzyme Inhibition Studies : Research by N. Riaz (2020) on new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential in enzyme inhibition, highlighting their significance in medicinal chemistry (N. Riaz, 2020).

Propiedades

IUPAC Name |

4-(bromomethyl)-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASDFOSIPZAZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2364687.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2364709.png)